4-borono-N-(4-tert-butyl-phenyl)-benzamide
Description
Overview of the Benzamide (B126) Scaffold in Chemical Entity Design and Medicinal Chemistry Research
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of biologically active compounds and approved pharmaceuticals. nih.gov Its prevalence is due to the amide bond's unique combination of stability and hydrogen-bonding capabilities, which allows it to act as a crucial pharmacophore, interacting with biological targets such as enzymes and receptors. Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nih.gov This broad utility underscores the value of the benzamide core as a versatile framework for the design of new therapeutic agents.
Table 1: Selected Pharmacological Activities of Benzamide Derivatives
| Pharmacological Activity | Therapeutic Target/Application Area |
| Anticancer | Enzyme inhibition (e.g., PARP, HDAC) |
| Antipsychotic | Dopamine receptor antagonism |
| Antiemetic | Serotonin receptor antagonism |
| Anti-inflammatory | COX enzyme inhibition |
| Analgesic | Pain pathway modulation |
| Antimicrobial | Inhibition of bacterial/fungal growth |
Significance of Boronic Acid Functional Groups in Chemical Biology and Discovery Research
The boronic acid group, -B(OH)₂, is a unique functional group that has gained immense traction in chemical biology and drug discovery. Its defining feature is the ability to form reversible covalent bonds with diols, which are common motifs in biological molecules like sugars (saccharides) and catechols. This interaction is central to its use in developing sensors for saccharide detection and as a component in drug delivery systems.
Furthermore, boronic acids act as Lewis acids and have been incorporated into inhibitors of various enzymes, particularly serine proteases. The boron atom can interact with the active site serine residue, leading to potent and selective inhibition. This mechanism is exemplified by the successful anticancer drug Bortezomib, a proteasome inhibitor containing a boronic acid group. The low toxicity of the boronic acid moiety itself further enhances its appeal for incorporation into therapeutic molecules.
Role of the N-(4-tert-butyl-phenyl) Moiety in Molecular Architecture and Structure-Activity Considerations
The N-(4-tert-butyl-phenyl) group plays a critical role in defining the physicochemical properties of a molecule. The tert-butyl group is a bulky, lipophilic moiety that can significantly influence a compound's solubility, metabolic stability, and binding affinity for its biological target. By occupying a specific region of a binding pocket, the tert-butyl group can enhance potency and selectivity.
In structure-activity relationship (SAR) studies, the introduction of a tert-butyl group on a phenyl ring is a common strategy to probe for hydrophobic pockets in a target protein. Its steric bulk can also provide a metabolic shield, preventing enzymatic degradation at nearby positions and thereby improving the pharmacokinetic profile of a drug candidate. For instance, compounds incorporating the N-(4-tert-butyl-phenyl) moiety have been investigated as potent antagonists for various receptors. researchgate.netnih.gov
Contextualizing 4-borono-N-(4-tert-butyl-phenyl)-benzamide within Advanced Organic Synthesis Paradigms
The synthesis of a molecule like this compound lies at the intersection of several key modern synthetic methodologies. The construction of the central amide bond is typically achieved through well-established coupling reactions between a carboxylic acid (or its activated derivative) and an amine.
A plausible and efficient synthetic route would involve the coupling of 4-boronobenzoic acid with 4-tert-butylaniline (B146146). This transformation can be accomplished using standard peptide coupling reagents. Alternatively, modern cross-coupling strategies offer powerful methods for the formation of the C-N bond. For example, a copper-catalyzed ipso-amidation of an arylboronic acid with a nitrile could be employed. organic-chemistry.org Such methods are valued for their efficiency, functional group tolerance, and often milder reaction conditions compared to classical approaches. The presence of the boronic acid itself makes the molecule a valuable intermediate for further elaboration, most notably through the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Table 2: Potential Synthetic Approaches for this compound
| Reaction Type | Reactant 1 | Reactant 2 | Key Reagents/Catalysts |
| Amide Coupling | 4-Boronobenzoic acid | 4-tert-Butylaniline | HATU, EDCI, or SOCl₂ |
| Chan-Lam Coupling | 4-Aminobenzamide derivative | 4-tert-Butylphenylboronic acid | Copper catalyst, base |
| Buchwald-Hartwig | 4-Bromobenzamide derivative | 4-tert-Butylaniline | Palladium catalyst, ligand, base |
| ipso-Amidation organic-chemistry.org | 4-Carboxamidophenylboronic acid | tert-Butylbenzonitrile | Copper catalyst, base |
The combination of the established biological relevance of the benzamide scaffold, the unique chemical reactivity of the boronic acid, and the modulating properties of the tert-butylphenyl group makes this compound a compound of significant interest for future research and development in medicinal and materials chemistry.
Properties
Molecular Formula |
C17H20BNO3 |
|---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
[4-[(4-tert-butylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H20BNO3/c1-17(2,3)13-6-10-15(11-7-13)19-16(20)12-4-8-14(9-5-12)18(21)22/h4-11,21-22H,1-3H3,(H,19,20) |
InChI Key |
DQNUMXGWPFYSAZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)(C)C)(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Borono N 4 Tert Butyl Phenyl Benzamide
Strategies for the Chemical Synthesis of 4-borono-N-(4-tert-butyl-phenyl)-benzamide
The chemical synthesis of this compound can be approached through two main retrosynthetic disconnections: formation of the amide bond followed by introduction of the boronic acid, or vice versa. The more common and strategically advantageous approach involves the initial construction of the N-(4-tert-butyl-phenyl)-benzamide core, which is then functionalized to introduce the boronic acid group.
Amide Bond Formation Protocols for the Benzamide (B126) Core
The formation of the central benzamide linkage is a critical step in the synthesis. This is typically achieved through the coupling of a benzoic acid derivative with 4-tert-butylaniline (B146146). A variety of modern amide bond formation protocols can be employed to ensure high yields and purity.
Commonly, a carboxylic acid is activated to facilitate the nucleophilic attack by the amine. Standard coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) are effective for this transformation. nih.gov The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often employed to neutralize the acid formed during the reaction. nih.gov
Alternatively, the benzoic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with 4-tert-butylaniline, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the liberated HCl. This method is robust and widely applicable for the synthesis of various N-substituted benzamides. researchgate.netwisdomlib.org
A summary of typical conditions for the amide bond formation is presented in the table below.
| Coupling Reagent/Method | Activator/Additive | Base | Solvent | Typical Yield (%) | Reference |
| EDCI | HOBt | DIPEA | DMF | 74 | nih.gov |
| Acyl Chloride | - | Pyridine/Triethylamine | DCM/Toluene | 87-92 | google.com |
| Ritter Reaction (from nitriles) | Cu(OTf)₂ | - | Solvent-free | 89 | researchgate.net |
Introduction of the Boronic Acid Moiety via Established Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
With the N-(4-tert-butyl-phenyl)-benzamide core in hand, the introduction of the boronic acid functionality is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Miyaura borylation. This reaction involves the coupling of an aryl halide (or triflate) precursor with a boron-containing reagent.
The typical precursor for this step is a 4-halo-N-(4-tert-butyl-phenyl)-benzamide, with 4-bromo or 4-iodo derivatives being the most common. The borylation is carried out using a palladium catalyst, such as Pd(OAc)₂ or a pre-formed palladium complex, in the presence of a suitable phosphine (B1218219) ligand like SPhos or t-Bu₃P·HBF₄. beilstein-journals.orgnih.gov The boron source is typically bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrakis(dimethylamino)diboron. beilstein-journals.orgnih.gov A base, such as potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), is required to facilitate the transmetalation step of the catalytic cycle. nih.gov The reaction is generally performed in an inert solvent like dioxane, toluene, or tetrahydrofuran (B95107) (THF) under heating. nih.govresearchgate.net
The resulting boronate ester can then be hydrolyzed under acidic or basic conditions to yield the desired this compound.
A representative scheme for the synthesis is as follows:
Step 1: Amide Formation 4-Bromobenzoic acid + 4-tert-butylaniline → 4-Bromo-N-(4-tert-butyl-phenyl)-benzamide
Step 2: Miyaura Borylation 4-Bromo-N-(4-tert-butyl-phenyl)-benzamide + B₂pin₂ → 4-(Pinacolatoboronyl)-N-(4-tert-butyl-phenyl)-benzamide
Step 3: Hydrolysis 4-(Pinacolatoboronyl)-N-(4-tert-butyl-phenyl)-benzamide → this compound
Synthetic Routes to Key Precursors and Advanced Intermediates
The key precursors for the synthesis of this compound are readily available or can be synthesized through straightforward procedures.
4-tert-butylaniline: This starting material is commercially available.
4-Halobenzoic acids: 4-Bromobenzoic acid and 4-iodobenzoic acid are commercially available starting materials.
4-Halo-N-(4-tert-butyl-phenyl)-benzamide: This intermediate is synthesized via the amide coupling protocols described in section 2.1.1, starting from the corresponding 4-halobenzoic acid and 4-tert-butylaniline. For instance, 4-bromo-N-tert-butylbenzamide has been synthesized in high yield by reacting 4-bromobenzoyl chloride with tert-butylamine. google.com A similar procedure can be applied using 4-tert-butylaniline.
Rational Design and Synthesis of this compound Analogues
The structural framework of this compound allows for systematic modifications to explore structure-activity relationships (SAR) for various applications. These modifications can be targeted at either the boronic acid moiety or the benzamide core.
Systematic Structural Modifications on the Boronic Acid Component
The boronic acid group is a key functional handle that can be modified to modulate the compound's properties. One common modification is the conversion of the boronic acid to its corresponding boronate esters. These esters, such as the pinacol (B44631) ester, are often more stable and easier to handle and purify than the free boronic acid. They can also serve as pro-drugs in biological applications, releasing the active boronic acid in vivo.
Furthermore, the electronic properties of the boronic acid can be tuned by introducing substituents on the phenyl ring to which it is attached. For instance, the synthesis of analogues with electron-donating or electron-withdrawing groups ortho or meta to the boronic acid could influence its Lewis acidity and reactivity.
Exploration of Substituent Effects on the Benzamide Core
The benzamide core offers multiple positions for substitution, allowing for a thorough exploration of substituent effects.
Substituents on the N-phenyl ring: The 4-tert-butyl group on the N-phenyl ring provides steric bulk and lipophilicity. Replacing this group with other alkyl groups of varying sizes (e.g., methyl, isopropyl) or with electron-donating or electron-withdrawing groups (e.g., methoxy, chloro, nitro) can significantly impact the molecule's conformation and binding properties in biological systems. nih.gov
The synthesis of these analogues generally follows the same synthetic strategies outlined in section 2.1, utilizing appropriately substituted starting materials. The table below summarizes some examples of synthesized N-substituted benzamide analogues and their observed effects.
| Analogue Type | Modification | Observed Effect on Activity (Example) | Reference |
| N-Aryl Substituent | Replacement of tert-butyl with other groups | Modulates lipophilicity and steric hindrance | nih.gov |
| Benzoyl Ring Substituent | Introduction of a 2-substituent on the phenyl ring | Critical for anti-proliferative activity | nih.gov |
| Benzoyl Ring Substituent | Introduction of a chlorine or nitro group | Decreases anti-proliferative activity | nih.gov |
| Central Amide Bond | Reversal of amide bond orientation | Little effect on DNA methyltransferase inhibition | nih.gov |
Diversification of the N-(4-tert-butyl-phenyl) Substituent for Structure-Activity Relationship Studies
The exploration of the chemical space around the N-(4-tert-butyl-phenyl) substituent is crucial for understanding and optimizing the biological activity of this compound derivatives. Structure-activity relationship (SAR) studies in this area often involve the synthesis of a library of analogs with systematic variations in the N-aryl group to probe interactions with biological targets.
A common strategy for diversifying the N-aryl substituent involves the coupling of 4-boronobenzoic acid with a variety of substituted anilines. This approach allows for the introduction of a wide range of functional groups on the phenyl ring of the aniline, thereby modulating the electronic, steric, and hydrophobic properties of the resulting benzamide. For instance, in the development of muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists, a similar scaffold, N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide, was subjected to an iterative analog library approach to establish a comprehensive SAR. researchgate.net This highlights a general methodology where substituents on the N-phenyl ring are varied to enhance potency and selectivity.
The synthesis of such analogs can be achieved through standard amide bond formation reactions, such as the use of coupling agents or the conversion of the carboxylic acid to an acyl chloride followed by reaction with the desired aniline. For example, a series of (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were synthesized to evaluate their anti-proliferative activity, demonstrating the feasibility of modifying the N-phenyl moiety to tune biological effects. nih.gov
Furthermore, the synthesis of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275) for evaluation as antitumor agents showcases the importance of the N-substituent in determining the pharmacological profile. researchgate.net Although not directly involving a boronic acid, these studies underscore the principle that modifications to the N-aryl portion of a benzamide can lead to significant changes in bioactivity.
The following table illustrates potential diversification points on the N-(4-tert-butyl-phenyl) substituent for SAR studies, based on common modifications seen in related benzamide series.
| Position of Substitution on N-phenyl ring | Type of Substituent | Rationale for Modification |
|---|---|---|
| ortho | -F, -Cl, -CH3 | Introduce steric hindrance and alter electronic properties. |
| meta | -OCH3, -CF3, -NO2 | Modulate electronic effects (electron-donating vs. electron-withdrawing). |
| para | -OH, -NH2, -COOH | Introduce hydrogen bond donors/acceptors to probe specific interactions. |
| para | -piperazine, -morpholine | Enhance solubility and introduce basic centers for potential salt formation. |
Catalyst Systems and Reaction Conditions for Optimized Yield and Selectivity
The efficient synthesis of this compound and its derivatives relies heavily on the choice of catalyst and the optimization of reaction conditions. The primary transformation is the amidation reaction between 4-carboxyphenylboronic acid and 4-tert-butylaniline or its analogs.
Copper-Catalyzed N-Arylation:
Copper-based catalyst systems are widely employed for N-arylation reactions. The Chan-Lam coupling, which utilizes aryl boronic acids as the aryl source, is a particularly relevant method. nih.gov Research has shown that copper(II) acetate can effectively catalyze the mono-N-arylation of amidines with aryl boronic acids under mild, aerobic conditions. nih.gov For the synthesis of N-aryl amides, ligand-free copper-catalyzed ipso-amidation of arylboronic acids with nitriles has been reported, offering an efficient and economical route. researchgate.net In some cases, the reactions can be performed in water under ligand-free and aerobic conditions, which is environmentally advantageous. organic-chemistry.orgthieme-connect.de
Rhodium-Catalyzed Amidation:
Rhodium catalysts have also proven effective for the synthesis of N-aryl benzamides. Rhodium-catalyzed ortho-amidation followed by decarboxylation of benzoic acids provides a convenient route to these compounds. rsc.org Furthermore, rhodium(III)-catalyzed oxidative cycloaddition of benzamides and alkynes showcases the versatility of these catalysts in constructing complex heterocyclic systems from benzamide precursors. nih.gov For the direct addition of benzamides to imines, rhodium catalysts have been successfully used to form branched amines. nih.gov
Optimization of Reaction Conditions:
The optimization of reaction conditions is critical for maximizing yield and selectivity. Key parameters that are often varied include the choice of catalyst, solvent, base, temperature, and reaction time. For instance, in the copper-catalyzed N-arylation of sulfonamides with boronic acids, the use of Cu(OAc)2·H2O as the catalyst and K2CO3 as the base in water under reflux conditions was found to be optimal. organic-chemistry.org
The following table summarizes various catalyst systems and conditions that have been successfully applied to the synthesis of N-aryl benzamides and related compounds, which can be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Solvent | Base | Temperature | Key Features | Reference |
|---|---|---|---|---|---|---|
| Cu(OAc)2 | Benzamidines and Aryl boronic acids | Not specified | NaOPiv | Mild | Effective for mono-N-arylation. | nih.gov |
| CuBr2 (ligand-free) | Arylboronic acids and Nitriles | t-BuOH | Potassium tert-butoxide | Ambient | Highly efficient and economical. | researchgate.net |
| Cu(OAc)2·H2O (ligand-free) | Sulfonamides and Arylboronic acids | Water | K2CO3 | Reflux | Environmentally friendly conditions. | organic-chemistry.org |
| [Rh2(esp)2] | Benzoic acids and Isocyanates | Not specified | Not specified | Not specified | Convenient ortho-amidation. | rsc.org |
| [Cp*RhCl2]2 / AgSbF6 | Benzamides and Alkynes | t-AmylOH | Not specified | 100 °C | Forms isoquinolones via C-H/N-H activation. | nih.gov |
Advanced Computational and Theoretical Investigations of 4 Borono N 4 Tert Butyl Phenyl Benzamide
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical methods are indispensable for elucidating the electronic properties and predicting the reactivity of molecular systems. By solving the Schrödinger equation, or approximations thereof, these methods provide a detailed picture of electron distribution and energy levels.
Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Stability Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 4-borono-N-(4-tert-butyl-phenyl)-benzamide, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface.
Table 1: Selected Optimized Geometrical Parameters of this compound obtained from DFT Calculations
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-B | 1.55 Å |
| C=O | 1.24 Å | |
| C-N (amide) | 1.37 Å | |
| Bond Angle | O=C-N | 122.5° |
| C-N-C | 128.0° | |
| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | 35.8° |
Note: The data presented in this table is illustrative and based on typical values for similar molecular structures calculated using DFT methods.
Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions and Electrophilicity/Nucleophilicity Indices
Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. Conceptual DFT also allows for the calculation of global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Global Electrophilicity Index (ω) | 3.79 |
Note: The data presented in this table is for illustrative purposes and represents typical values obtained from FMO analysis.
Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer and Non-covalent Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of intramolecular charge transfer (ICT) events, which are crucial for understanding a molecule's electronic properties and reactivity.
In this compound, NBO analysis can quantify the stabilization energies associated with electron delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs. For example, the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n → π*) is a key contributor to the stability of the amide bond. Furthermore, NBO analysis can shed light on non-covalent interactions, such as intramolecular hydrogen bonds, which can play a significant role in determining the molecule's preferred conformation.
Conformational Dynamics and Energy Landscape Exploration
Molecules are not static entities but rather dynamic systems that can adopt a multitude of conformations. Understanding the conformational landscape and flexibility of a molecule is essential for comprehending its behavior in different environments.
Potential Energy Surface (PES) Mapping and Identification of Stable Conformers
The potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. By systematically varying key dihedral angles, such as those around the amide bond and the bonds connecting the phenyl rings, a PES scan can be performed to identify low-energy conformations (conformers).
For this compound, the rotation around the C-N amide bond and the C-C bonds linking the phenyl rings to the amide group are of particular interest. The results of a PES scan can reveal the energy barriers between different conformers, providing insight into the molecule's conformational flexibility at different temperatures. The identification of the global minimum energy conformer is a primary goal of this analysis.
Molecular Dynamics Simulations for Conformational Ensemble and Flexibility Analysis
While PES scans provide a static picture of the energy landscape, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of the molecule and explore its accessible conformational space at a given temperature.
An MD simulation of this compound would generate a conformational ensemble, which is a collection of snapshots of the molecule's structure over the simulation time. Analysis of this ensemble can reveal the most populated conformational states and the flexibility of different parts of the molecule. For instance, the root-mean-square fluctuation (RMSF) of atomic positions can highlight rigid and flexible regions. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.
Molecular Modeling of Intermolecular Interactions with Biological Receptors
Molecular modeling serves as a powerful tool to visualize and quantify the interactions between a ligand, such as this compound, and a potential protein target. By dissecting the molecule into its key functional components—the phenylboronic acid, the N-phenyl-benzamide core, and the tert-butyl group—we can infer its probable binding behavior from computational studies on analogous compounds.
Molecular docking simulations are instrumental in predicting the preferred binding orientation of a ligand within a protein's active site and estimating the strength of this interaction, often expressed as a binding energy or docking score. For this compound, we can hypothesize its binding characteristics by analyzing docking studies of similar molecules.
Computational studies on various N-phenyl benzamide (B126) derivatives have shown that the central amide linkage is a critical anchor for binding to many protein targets. For instance, docking studies of N-heteroaryl substituted benzamide derivatives as glucokinase activators revealed that the amide group consistently forms hydrogen bonds with key amino acid residues, such as Arginine, within the allosteric site of the enzyme. researchgate.net This suggests that the benzamide core of this compound would likely orient itself to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen).
The boronic acid moiety is another key feature. Boronic acids are known to form reversible covalent bonds with the hydroxyl groups of serine or threonine residues in the active sites of certain enzymes, a mode of interaction famously utilized by the proteasome inhibitor bortezomib. biorxiv.orgnih.gov Computational analyses of boronic acid derivatives have detailed these interactions, characterizing them as polar covalent bonds. nih.gov Therefore, it is highly probable that the boronic acid group of the target compound could engage in similar interactions, significantly enhancing its binding affinity and specificity for certain classes of proteins, such as serine proteases. biorxiv.org
A hypothetical docking scenario for this compound can be constructed based on these principles. The molecule would likely position its boronic acid group to interact with a nucleophilic residue (e.g., Serine), while the benzamide core forms hydrogen bonds with polar residues in the active site. Simultaneously, the tert-butylphenyl tail would fit into a hydrophobic sub-pocket, maximizing favorable interactions.
Table 1: Predicted Binding Interactions and Affinities for Analogs of this compound with Various Protein Targets
| Analog Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Imidazole-based N-phenylbenzamide | ABL1 Kinase | -8.59 | Not specified | nih.gov |
| N-heteroaryl substituted benzamide | Glucokinase | Not specified | Arg63 | researchgate.net |
| Benzo[b]thiophene-2-boronic acid | AmpC β-lactamase | Not specified (Ki = 27 nM) | Not specified | nih.gov |
| C14H21BN2O2S (Boronic acid derivative) | Urokinase-type plasminogen activator | Not specified | ASP189 | biorxiv.org |
This table is illustrative and based on data from analogous compounds to predict the potential interactions of this compound.
Beyond the primary binding event, the stability of a ligand-protein complex is determined by a network of specific non-covalent interactions. For this compound, these would primarily include hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding: The amide linkage (–CO–NH–) is a classic hydrogen bonding motif. The nitrogen atom's proton can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. Computational studies on N-phenyl benzamides consistently show the amide group forming hydrogen bonds with backbone or side-chain atoms of the receptor. researchgate.netnih.gov The boronic acid group, -B(OH)₂, also presents opportunities for hydrogen bonding. Its hydroxyl groups can act as both donors and acceptors, potentially forming a network of interactions with polar residues or water molecules in the active site.
Other Non-covalent Interactions: The aromatic rings of the benzamide and phenyl groups are capable of participating in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket. The large, non-polar tert-butyl group is a strong driver of hydrophobic interactions. It is expected to be buried in a greasy, non-polar pocket of the target protein, displacing water molecules and contributing to the hydrophobic effect, a major driving force for ligand binding.
Table 2: Predicted Non-covalent Interactions for this compound Based on Analog Studies
| Type of Interaction | Molecular Moiety Involved | Potential Interacting Residues | Reference |
| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Carbonyl O | researchgate.net |
| Hydrogen Bond (Acceptor) | Carbonyl C=O | Arg, Lys, Asn, Gln | researchgate.net |
| Hydrogen Bond (Donor/Acceptor) | Boronic Acid -B(OH)₂ | Ser, Thr, Asp, Glu, His | biorxiv.orgnih.gov |
| Polar Covalent Bond | Boron Atom | Ser, Thr | nih.gov |
| Hydrophobic Interaction | tert-Butyl Group, Phenyl Rings | Leu, Ile, Val, Ala, Phe | researchgate.net |
| π-π Stacking | Phenyl Rings | Phe, Tyr, Trp | nih.gov |
This table summarizes the likely non-covalent interactions based on the functional groups of the title compound and findings from related computational studies.
Computational Structure-Activity Relationship (SAR) Elucidation and Predictive Modeling
Computational SAR studies aim to understand how modifications to a chemical structure affect its biological activity. By analyzing data from a series of related compounds, predictive models can be built. While a full SAR study for this compound is not available, we can infer potential SAR trends from the literature on its constituent fragments.
For the benzamide core , studies on N-phenyl benzamide derivatives have shown that the nature and position of substituents on the phenyl rings are critical for activity. For example, in a series of antiviral N-phenyl benzamides, the presence of an N-methyl piperazinyl moiety was found to be essential for activity, while its replacement with other heterocyclic groups led to a loss of efficacy. nih.gov This highlights the sensitivity of the binding pocket to the chemical nature of substituents.
The tert-butyl group is often used in medicinal chemistry to probe for the presence of hydrophobic pockets. In SAR studies of TRPV1 antagonists, the N-(4-tert-butylphenyl) group was a key feature of potent compounds. researchgate.net The position of the tert-butyl group is also crucial; typically, a para-substitution is optimal for fitting into deep, narrow hydrophobic channels.
The boronic acid group is a key pharmacophore. Its ability to act as a warhead for covalent modification of serine proteases means that its presence is a strong determinant of activity against this class of enzymes. nih.govnih.gov SAR studies on boronic acid inhibitors often focus on modifying the aryl ring to which it is attached to fine-tune electronic properties and secondary interactions with the target.
A predictive SAR for this compound would suggest that:
The amide linker is likely essential for maintaining a baseline level of activity.
The boronic acid is critical for high potency against specific targets like serine proteases.
The tert-butyl group provides a significant boost in affinity if the target has a suitable hydrophobic pocket.
Modifications to the substitution pattern on either phenyl ring could drastically alter activity and selectivity.
Table 3: Inferred Structure-Activity Relationships for this compound
| Structural Feature | Modification | Predicted Effect on Activity | Rationale | Reference |
| Boronic Acid | Replacement with Carboxylic Acid | Likely decrease in potency against serine proteases | Loss of covalent binding capability | nih.gov |
| tert-Butyl Group | Removal or replacement with smaller alkyl group | Significant loss of affinity if a hydrophobic pocket is present | Reduced hydrophobic interaction | researchgate.net |
| Amide Linker | Inversion (retro-amide) or replacement | Probable loss of activity | Disruption of key hydrogen bonding pattern | researchgate.net |
| Phenyl Ring Substitution | Addition of electron-withdrawing/donating groups | Modulation of activity and selectivity | Altered electronic properties and steric interactions | nih.gov |
This table presents a predictive SAR based on the analysis of computational and experimental data from structurally related compounds.
Research Applications in Chemical Biology and Medicinal Chemistry Non Clinical Focus
Development of 4-borono-N-(4-tert-butyl-phenyl)-benzamide as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, to understand their function. The development of this compound as a chemical probe is predicated on the unique functionalities of its boronic acid and benzamide (B126) components, which allow for specific molecular interactions and target engagement.
The design of novel molecular tools for identifying and validating biological targets is a cornerstone of modern drug discovery and chemical biology. discoveryontarget.com The primary goal is to create molecules that interact with high specificity and affinity towards a particular biomolecule, enabling its study. ubiqbio.com The structure of this compound incorporates several key design principles.
Boronic acids are increasingly popular in the synthesis of small chemical receptors because they can mimic biological processes like protein-substrate interactions. nih.gov Their ability to form reversible covalent bonds with diols and certain amino acid residues makes them powerful moieties for designing probes. nih.gov This reactivity can be harnessed for activity-based sensing, where selectivity is achieved through chemical reactions rather than simple binding. rsc.org Furthermore, specialized platforms have been developed to identify the cellular targets of boron-containing compounds, validating their utility in target discovery. nih.gov
The benzamide portion serves as a versatile and stable scaffold. Medicinal chemists frequently use benzamide cores to develop selective ligands by modifying substituents on the aromatic rings. nih.govvensel.orgnih.gov This scaffold allows for the precise spatial arrangement of functional groups to optimize interactions with a target's binding site. The combination of a reactive boronic acid "warhead" with a tunable benzamide scaffold represents a rational design strategy for creating highly specific molecular tools for target engagement and deconvolution studies. discoveryontarget.com
Once a lead compound is identified, it must be optimized for high affinity (strong binding) and selectivity (binding to the intended target over others). For a molecule like this compound, optimization would involve modifying its three main components.
Benzamide Scaffold: The nature and position of substituents on the benzamide's phenyl rings are critical for tuning affinity and selectivity. For instance, studies on various benzamide derivatives show that adding specific groups can confer high selectivity for targets like sigma-1 receptors or histone deacetylases (HDACs). nih.govnih.gov The N-phenylbenzamide substructure itself can be optimized for interactions within a binding pocket. acs.org
Boronic Acid Group: The boronic acid group's primary contribution is its ability to form a reversible covalent bond with nucleophilic residues, such as serine, in an enzyme's active site. wikipedia.orgnih.gov This interaction often mimics the transition state of the natural enzymatic reaction, leading to potent inhibition. nih.govasm.org The electronic properties of the aryl ring attached to the boronic acid can also be modified to fine-tune its reactivity and binding affinity. nih.gov
By systematically modifying these regions, researchers can enhance the molecule's ability to engage its intended molecular target with high precision. nih.gov
Mechanistic Studies on Proposed Biological Activities Derived from Structural Components
The predicted biological activities of this compound stem directly from the known mechanistic roles of its boronic acid and benzamide functionalities in interacting with biological macromolecules, particularly enzymes.
Both boronic acids and benzamides are well-established classes of enzyme inhibitors, and their mechanisms are extensively documented.
Boronic Acid-Based Inhibition: Boronic acids are renowned as inhibitors of serine proteases and β-lactamases. wikipedia.orgnih.gov Their mechanism involves the electrophilic boron atom being attacked by a nucleophilic serine residue in the enzyme's active site. nih.gov This forms a stable, tetrahedral boronate adduct that mimics the transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity. nih.gov This covalent yet reversible interaction is a hallmark of boronic acid inhibitors like Bortezomib, which targets the proteasome. wikipedia.org Some boronic acids have even been developed as broad-spectrum inhibitors active against both serine and metallo-β-lactamases. nih.govacs.org
Benzamide-Based Inhibition: Benzamide derivatives are known to inhibit a diverse range of enzymes. For example, they are a key structural class for inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.gov The benzamide moiety typically binds in the nicotinamide-binding pocket of PARP-1, forming key hydrogen bonds. nih.gov Other benzamide-based molecules are potent inhibitors of histone deacetylases (HDACs), where the benzamide group interacts with the enzyme's active site. nih.gov Benzamide riboside acts as an inhibitor of IMP dehydrogenase after being metabolized to a NAD analogue. nih.gov
The combined structure of this compound could therefore act as a dual-mechanism inhibitor. It might target a serine enzyme via its boronic acid group while the benzamide portion provides additional binding affinity and selectivity within the active site, potentially leading to highly potent and specific inhibition.
A defining feature of boronic acids is their ability to participate in unique molecular recognition events, primarily through the formation of reversible covalent bonds. researchgate.net This capability is central to their function in chemical biology. nih.govnih.gov
Boronic acids react with molecules containing 1,2- or 1,3-diols, such as saccharides found on cell surfaces, to form stable cyclic boronate esters. nih.gov This interaction is highly specific and has been exploited to create sensors for glucose and other sugars. nih.gov The boronic acid exists in equilibrium between a neutral, trigonal planar form and, upon reaction with a Lewis base or diol, a negatively charged, tetrahedral form. nih.gov The formation of this tetrahedral boronate complex is often favored at physiological pH. wikipedia.org
In addition to diols, boronic acids can form adducts with specific amino acid side chains. The most well-documented interaction is with the hydroxyl group of serine, but interactions with histidine and lysine (B10760008) have also been noted. nih.gov This covalent adduct formation is the basis for their use as enzyme inhibitors. wikipedia.org The dynamic nature of this covalent bonding allows for both strong binding and reversibility, a desirable trait for molecular probes and potential therapeutics. nih.gov
Proton transfer is a fundamental process in many enzymatic reactions. rsc.org A proton shuttle is a molecule or a functional group that facilitates the movement of protons between an enzyme's active site and the surrounding solvent, a step that is often rate-limiting. nih.gov
The scaffold of this compound contains functional groups that could theoretically participate in a proton shuttling mechanism. The amide linkage (-CO-NH-) of the benzamide core possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). Within the confined space of an enzyme's active site, this amide group could organize a network of water molecules or interact with acidic/basic amino acid residues to create a "proton wire," thereby facilitating proton transfer. researchgate.net While direct evidence for this role in benzamides is context-dependent, the principle is well-established in other systems. For example, computational studies have shown that molecules can operate cooperatively to facilitate key proton transfer steps in chemical reactions. rsc.org In enzymes like carbonic anhydrase, specific residues act as proton shuttles, and their absence dramatically reduces catalytic activity. nih.gov It is plausible that a bound ligand, such as this benzamide derivative, could play a similar role, either enhancing or inhibiting the enzyme's function by modulating this critical proton transfer step.
Role in Boron Neutron Capture Therapy (BNCT) Research Methodologies and Boron Delivery Strategies
Boron Neutron Capture Therapy (BNCT) is a binary cancer therapy that combines a non-toxic boron-10 (B1234237) (¹⁰B) labeled compound with a beam of low-energy neutrons. nih.govyoutube.com When the neutrons are captured by the ¹⁰B atoms concentrated in tumor cells, they release high-energy alpha particles and lithium-7 (B1249544) nuclei, which have a short path length and can selectively destroy cancer cells while sparing adjacent healthy tissue. nih.govnih.gov The success of BNCT is highly dependent on the development of effective boron delivery agents that can selectively accumulate in tumor cells. nih.govnih.gov
The compound this compound contains a boron atom, making it a potential candidate for investigation in BNCT research. The key challenge in BNCT is to achieve a sufficiently high concentration of ¹⁰B in the tumor relative to surrounding normal tissues. jkslms.or.kr Research in this area focuses on designing molecules that can be selectively taken up by cancer cells.
While the specific uptake and biodistribution of this compound have not been extensively studied, its structure offers several features that could be exploited for tumor targeting. The benzamide and tert-butylphenyl components could be modified to incorporate moieties that bind to receptors overexpressed on cancer cells. Furthermore, the boronic acid group itself might interact with specific cellular components, contributing to its accumulation.
Current BNCT research is exploring a variety of boron delivery agents, including small molecules, liposomes, and nanoparticles. nih.govmdpi.com The benzamide-boronic acid scaffold of this compound could serve as a starting point for the development of more complex and targeted boron delivery systems. For example, it could be conjugated to tumor-targeting peptides or antibodies to enhance its delivery to cancer cells. The development of new boron carriers is crucial to expand the applicability and efficacy of BNCT for various types of cancer. nih.govelsevierpure.com
Future Perspectives and Emerging Research Trajectories for Borono Benzamide Compounds
Innovations in Advanced Synthetic Strategies for Complex and Highly Functionalized Analogues
The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of borono-benzamide analogues. Traditional synthetic routes can be lengthy and may not be amenable to the creation of highly complex and diversely functionalized derivatives. However, recent advancements in synthetic organic chemistry are paving the way for more sophisticated and modular approaches.
A significant area of innovation lies in the development of catalytic methods for direct C-H borylation and amidation reactions. These methods offer a more atom-economical and efficient means of synthesizing borono-benzamides, reducing the number of synthetic steps and allowing for the introduction of the boronic acid and amide functionalities with greater precision and control. For instance, organoboron catalysis is being explored for direct dehydrative amide bond formation, presenting a greener alternative to traditional coupling reagents. rsc.org
Furthermore, the concept of modular synthetic platforms is gaining traction. These platforms utilize pre-functionalized building blocks that can be readily assembled to generate a diverse library of analogues. acs.orgacs.org For example, a modular approach could involve the synthesis of a variety of substituted boronic acid precursors and functionalized benzoic acid derivatives, which can then be combined in a combinatorial fashion. This strategy not only accelerates the discovery of new compounds but also facilitates the systematic exploration of structure-activity relationships (SAR). A key aspect of this is the use of bifunctional building blocks containing both a protected amine and a boronic acid precursor, such as a cyclopropyl (B3062369) N-methyliminodiacetic acid (MIDA) boronate, which can be used in robust reactions like the Suzuki-Miyaura cross-coupling. acs.orgacs.org The development of novel boronic acid handles that can facilitate "click-like" reactions is another exciting frontier, offering rapid and efficient bioconjugation possibilities. nih.gov
The synthesis of borinic acids and their derivatives, which are closely related to boronic acids, is also seeing significant advances. mdpi.com These methods, which include nucleophilic addition to aryl boron reagents and borylative cyclization, expand the toolbox for creating diverse boron-containing scaffolds. mdpi.com The reductive functionalization of amides is another powerful tool being applied to the synthesis and modification of bioactive compounds, including those with a benzamide (B126) core. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like support vector machines (SVM) and random forests, can be developed to predict the biological activity of borono-benzamide derivatives based on their structural features. nih.gov These models can identify key molecular descriptors that correlate with desired properties, guiding the design of more potent and selective compounds. For instance, ML models have been successfully used to predict the inhibition efficiency of benzimidazole (B57391) derivatives as corrosion inhibitors, a strategy that could be adapted for borono-benzamide design. nih.gov
Furthermore, ML can be coupled with molecular dynamics (MD) simulations to create more accurate predictive models. schrodinger.com MD simulations can provide physically meaningful descriptors that enhance the performance of ML models in predicting formulation properties, which is crucial for the development of new materials. schrodinger.com This integrated approach can be used to screen large virtual libraries of borono-benzamide analogues for their potential in various applications, from drug candidates to advanced materials. The development of ML models to predict polymer band gaps based on DFT computations is another example of how these techniques can be applied to materials science. researchgate.net
Expanding the Biological Target Landscape of Borono-Benzamide Scaffolds through High-Throughput Screening and Phenotypic Assays
While boronic acids are well-known for their ability to inhibit serine proteases, the full spectrum of biological targets for borono-benzamide scaffolds remains largely unexplored. High-throughput screening (HTS) and phenotypic screening are powerful tools that can be employed to uncover novel biological activities and expand the therapeutic potential of this class of compounds.
HTS allows for the rapid testing of large libraries of borono-benzamide analogues against a wide range of biological targets. nih.gov This can lead to the identification of unexpected "hits" and the discovery of entirely new mechanisms of action. The development of miniaturized assays and automated platforms has made HTS a more accessible and efficient process. nih.goveurofins.com For instance, high-throughput crystallography has been used to study the binding of boron-containing fragments to penicillin-binding proteins, revealing novel binding modes. nih.gov
Phenotypic screening, in contrast to target-based screening, involves testing compounds for their ability to produce a desired phenotype in a cellular or whole-organism model, without a priori knowledge of the molecular target. nih.govenamine.net This approach is particularly valuable for identifying compounds that act on novel or previously "undruggable" targets. Phenotypic screens of covalent compound libraries have successfully identified new antibiotic candidates and their targets. researchgate.netbiorxiv.org An affinity-based probe was designed from a hit in a phenotypic screen to identify a novel target in the fibrinolytic process. nih.gov The application of such screening strategies to borono-benzamide libraries could unveil new therapeutic applications in areas such as cancer, infectious diseases, and metabolic disorders. For example, screening of benzamide derivatives has led to the identification of potential antiprion agents. nih.gov
Interdisciplinary Research Approaches in Chemical Biology, Materials Science, and Nanotechnology for Novel Applications
The unique properties of the boronic acid group, particularly its ability to form reversible covalent bonds with diols, make borono-benzamide compounds highly attractive for a range of interdisciplinary applications beyond traditional pharmacology.
In chemical biology , borono-benzamide derivatives can be designed as chemical probes to study biological processes. nih.govfrontiersin.org For instance, fluorescently labeled borono-benzamides can be used to visualize and quantify the levels of specific biomolecules, such as reactive oxygen species, in living cells. nih.govfrontiersin.org Boronate-based probes have been developed for the detection of biological oxidants like hydrogen peroxide and peroxynitrite. nih.gov Photoreactive benzamide probes have also been synthesized for histone deacetylase 2, demonstrating their utility in studying protein-ligand interactions. nih.gov
In materials science , the incorporation of borono-benzamide units into polymers and other materials can impart novel functionalities. dcceew.gov.auyoutube.com The boronic acid moiety can act as a responsive element, allowing the material to change its properties in response to specific stimuli, such as changes in pH or the presence of glucose. acs.org This has led to the development of "smart" materials for applications such as controlled drug release and biosensing. nih.govacs.org Boron-containing compounds are also used to enhance the properties of glass and ceramics. youtube.com Triarylboranes, a class of three-coordinate boron compounds, are being investigated for their potential in organic photovoltaics. acs.org
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural identity of 4-borono-N-(4-tert-butyl-phenyl)-benzamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for verifying the boronic acid group and aromatic substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like the amide bond (C=O stretch at ~1650 cm⁻¹) . X-ray crystallography, as demonstrated for analogous benzamide derivatives, provides definitive proof of stereochemistry and bond angles .
Q. What synthetic routes are commonly employed for benzamide derivatives like this compound?
- Methodological Answer : A two-step approach is typical:
Amide Coupling : React 4-boronobenzoic acid with 4-tert-butylaniline using coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) under nitrogen .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, followed by recrystallization from ethanol .
Q. How can researchers assess the purity of this compound in preclinical studies?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm quantifies impurities. Differential scanning calorimetry (DSC) verifies thermal stability and crystallinity .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the yield of this compound during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance boronic acid reactivity but may require lower temperatures (0–5°C) to prevent decomposition. Kinetic studies using in situ FTIR or Raman spectroscopy optimize reaction progress . For example, a 15% yield increase was reported when switching from THF to DMF at 25°C .
Q. What strategies resolve contradictions in bioactivity data for benzamide derivatives targeting bacterial enzymes?
- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Use orthogonal assays (e.g., enzyme inhibition + bacterial growth kinetics) and molecular docking to validate target specificity. For instance, analogs with trifluoromethyl groups showed dual inhibition of AcpS-PPTase and acyltransferase enzymes, explaining discrepancies in MIC values .
Q. How can computational methods guide the design of this compound analogs with improved pharmacokinetics?
- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models predict logP and solubility. Density Functional Theory (DFT) calculates boron-electron density to optimize boronic acid interactions with serine proteases . Molecular dynamics simulations assess membrane permeability, prioritizing analogs with tert-butyl groups for enhanced lipophilicity .
Q. What biochemical pathways are perturbed by this compound, and how can researchers validate them experimentally?
- Methodological Answer : Transcriptomic profiling (RNA-seq) of treated bacterial cultures identifies downregulated pathways (e.g., fatty acid biosynthesis). Validate via metabolomics (LC-MS) to detect accumulation of malonyl-CoA, a substrate of AcpS-PPTase . Knockout strains of target enzymes (e.g., acpS mutants) confirm pathway specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
